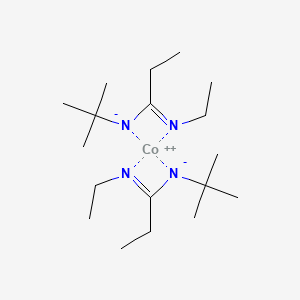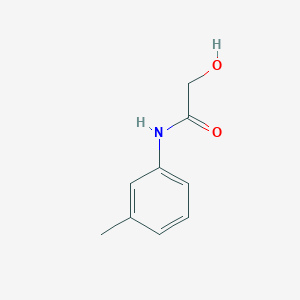
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)
Overview
Description
“Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II)” is a cobalt-based organometallic compound . It is a volatile cobalt complex used for the atomic layer deposition of cobalt metal .
Molecular Structure Analysis
The molecular formula of “Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II)” is C18H38CoN4 . The exact mass is 369.242842 g/mol .Physical And Chemical Properties Analysis
“Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II)” appears as a blue-green liquid . It is not miscible or difficult to mix in water . The compound has a molecular weight of 369.45 .Scientific Research Applications
Atomic Layer Deposition (ALD)
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) has been used in the process of Atomic Layer Deposition (ALD). In a study, it was used to investigate atomic interdiffusion and diffusive stabilization of cobalt by copper . The compound was used as a cobalt-based organometallic precursor for ALD and thin film deposition .
Polymerization Catalyst
The compound has been used as a catalyst in the polymerization of 1,3-butadiene . Due to its unique bulky nature around the cobalt atoms, the cobalt complexes are able to catalyze 1,3-butadiene polymerization in high yields at extremely low catalyst concentrations, revealing an ultra-high catalytic efficiency .
Thermal Stability
The highly steric bulkiness of the ligand in the compound can significantly enhance the thermostability of the active species. At temperatures of 80–120 °C, the complexes are able to maintain high activities, giving polymer yields up to 90% .
Chemical Vapor Deposition (CVD)
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) is a cobalt-based organometallic precursor compound for CVD . It’s used in the deposition of thin films in various applications.
Material Science
In material science, this compound is used in the creation of highly bulky bis(salicylaldiminate) Co(II) complexes bearing cavity-like conformations . These complexes have been used in the development of new materials with unique properties.
Surface Analysis
The compound has been used in surface analysis techniques such as Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to identify and spatially locate the species of interest throughout the films .
Mechanism of Action
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II), also known as tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+), is a cobalt-based organometallic compound . This compound is primarily used in the field of materials science, particularly in the deposition of thin films .
Target of Action
The primary target of this compound is the substrate on which it is deposited. It is used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of cobalt metal .
Mode of Action
In ALD and CVD processes, the compound is vaporized and reacts with the substrate surface in a controlled manner to form a thin film. The specific reactions depend on the process conditions and the nature of the substrate .
Result of Action
The result of the action of this compound is the formation of a thin film of cobalt metal on the substrate. This can be used in various applications, including the fabrication of electronic devices .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to air and moisture , and its volatility is a key factor in its use in thin film deposition processes . The temperature and pressure of the deposition process can also significantly affect the properties of the resulting film .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315+H320-H351-H335 . This indicates that it can cause skin irritation, eye irritation, is suspected of causing cancer, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRTWOXQDQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC)[N-]C(C)(C)C.CCC(=NCC)[N-]C(C)(C)C.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38CoN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)
![1-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071605.png)
![1-(2-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071608.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071616.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)



![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
